![molecular formula C7H11N3O B13027459 (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B13027459.png)
(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine is a heterocyclic compound that features a fused pyrazole and oxazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine typically involves multiple steps starting from commercially available pyrazoles. One common synthetic route includes the following steps :
Formation of Pyrazole-5-aldehydes: This step involves the regioselective construction of pyrazole-5-aldehydes using a protected hydroxyethyl group on N1.
Deprotection and Reduction: The protected hydroxyethyl group is then deprotected, followed by reduction to generate the fused heterocyclic scaffold.
Final Amination:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high yields and purity through process optimization.
Analyse Des Réactions Chimiques
Types of Reactions
(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole or oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mécanisme D'action
The mechanism of action of (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid): This compound has a carboxylic acid group instead of a methanamine group.
(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol: This compound features a methanol group instead of a methanamine group.
Uniqueness
(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine is unique due to its specific functional group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-ylmethanamine |
InChI |
InChI=1S/C7H11N3O/c8-4-6-3-7-5-11-2-1-10(7)9-6/h3H,1-2,4-5,8H2 |
Clé InChI |
ZFOMLJDILOIZJY-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=CC(=NN21)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Methoxyphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13027379.png)
![1-Ethyl-6-methyl-3-(o-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13027385.png)
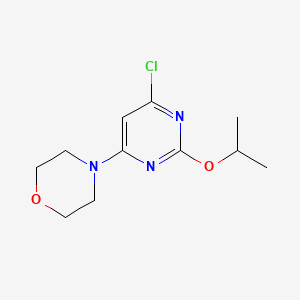
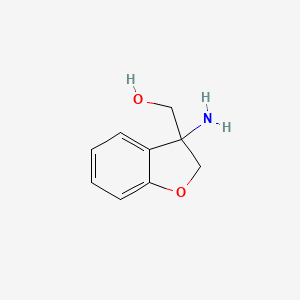
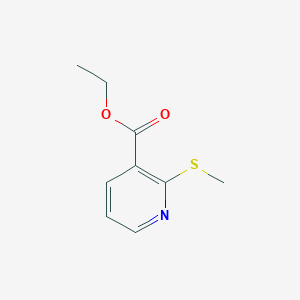
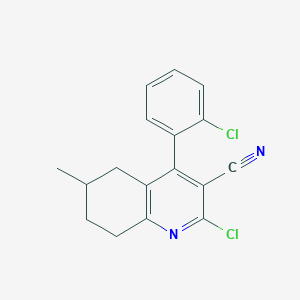
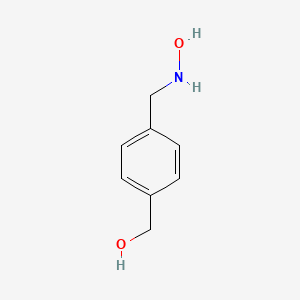
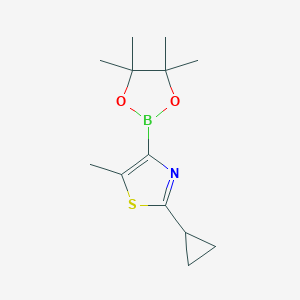
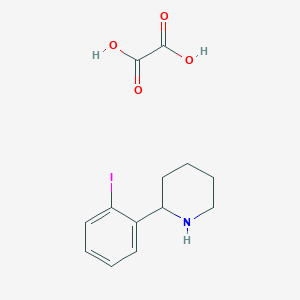
![Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate](/img/structure/B13027441.png)
![[(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate](/img/structure/B13027446.png)
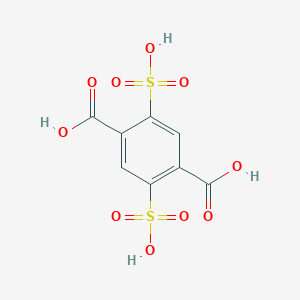
![Methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13027460.png)

